3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-2-30-19-13-11-17(12-14-19)24-21-16-29(15-18-7-3-5-9-22(18)26)23-10-6-4-8-20(23)25(21)28-27-24/h3-14,16H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIGMAXOZQZCMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and an alkyne, a series of reactions including cyclization, substitution, and condensation can lead to the formation of the pyrazoloquinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, catalytic reactions, and continuous flow chemistry can be employed to scale up the production while maintaining efficiency and reducing costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features and activities of 3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline with related compounds:
*Inferred from structural analogs.
†Estimated based on similar compounds (e.g., ).
‡Example from EP 3160961 B1 (neurotensin receptor studies).
Pharmacological and Physicochemical Insights
Substituent Effects: Ethoxy vs. Fluorophenylmethyl: The 2-fluorophenylmethyl group in the target compound may improve metabolic stability and receptor selectivity compared to non-fluorinated analogs (e.g., 4-methylbenzyl in ) .
Activity Trends: Anticancer Potential: Pyrazolo[4,3-c]quinolines with substituted benzyl groups (e.g., 5H-pyrazolo[4,3-c]quinoline core) stabilize G-quadruplex DNA, a mechanism relevant in telomere-targeted therapies . GPCR Modulation: The 7,8-dimethoxy and 4-methylbenzyl substituents in EP 3160961 B1 enhance GPR35 agonism, suggesting that electron-donating groups at these positions optimize receptor interaction .
Critical Challenges and Contradictions
- Divergent Activities : While some derivatives (e.g., CGS-9896) target CNS receptors, others (e.g., G-quadruplex binders) act on DNA, highlighting substituent-driven functional divergence .
- Synthetic Complexity : Introduction of multiple substituents (e.g., 7,8-dimethoxy) requires multi-step protocols, limiting scalability compared to simpler analogs like the target compound .
Biological Activity
3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, supported by relevant studies and findings.
Biological Activity Overview
Research indicates that derivatives of pyrazolo[4,3-c]quinoline, including the target compound, exhibit significant biological activities, particularly in anti-inflammatory and anticancer contexts.
1. Anti-inflammatory Activity
A study highlighted the anti-inflammatory effects of various pyrazolo[4,3-c]quinoline derivatives through their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The compound demonstrated potent inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory responses .
Table 1: Inhibition of NO Production by Pyrazolo[4,3-c]quinoline Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Inhibition of iNOS and COX-2 |
| 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline | 12.5 | Inhibition of NO production |
| 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid | 10.0 | Inhibition of NO production |
2. Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has also been explored. A study indicated that these compounds exhibited cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism involved apoptosis induction through caspase activation and modulation of key signaling pathways such as NF-kB and p53 .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Apoptosis via caspase activation |
| 3b (related derivative) | MDA-MB-231 | 8.0 | Induction of apoptosis |
Case Studies
- Anti-inflammatory Study : In a controlled experiment, the compound was administered to LPS-stimulated RAW 264.7 cells. The results showed a significant reduction in NO levels compared to untreated controls, indicating its potential as an anti-inflammatory agent .
- Anticancer Evaluation : A series of in vitro assays were conducted on breast cancer cell lines using the compound. Results demonstrated that it induced apoptosis significantly more than control treatments, suggesting its promise as a therapeutic agent against breast cancer .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
